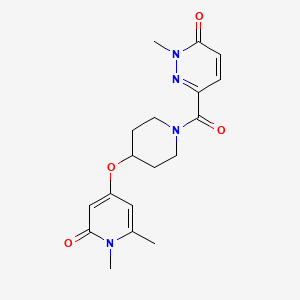

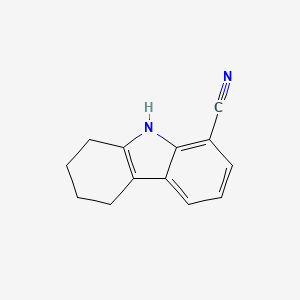

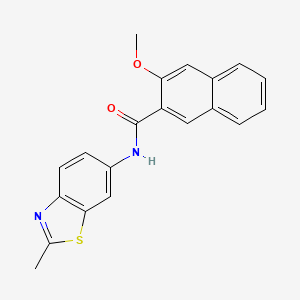

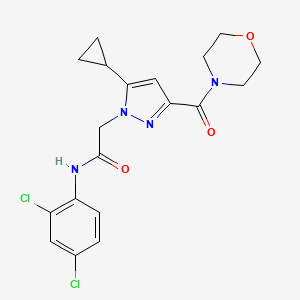

![molecular formula C20H17ClN4O4S B2411825 5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 955518-06-6](/img/structure/B2411825.png)

5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

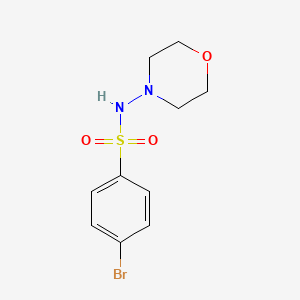

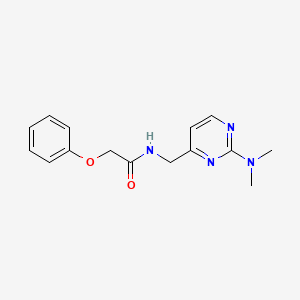

5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN4O4S and its molecular weight is 444.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Drug Discovery

Research has explored various compounds for their antiviral properties, including cyclotriazadisulfonamide compounds and others with potential for treating viral infections such as dengue fever and HIV. These studies illustrate the ongoing efforts to identify novel therapeutic strategies against viruses, potentially guiding future research into similar compounds like 5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide (De Clercq, 2009).

Treatment of Idiopathic Pulmonary Fibrosis

Phosphatidylinositol 3-kinase (PI3K) inhibitors have been claimed for the treatment of idiopathic pulmonary fibrosis, indicating a potential research avenue for similar sulfonamide compounds. Such studies provide insights into the therapeutic applications of chemical compounds in treating fibrotic diseases, potentially relevant to the research on this compound (Norman, 2014).

Cognitive Enhancement Properties

Studies on compounds like SB-399885, which target 5-HT6 receptors, have revealed potential cognitive enhancing properties, particularly in aged rat models. Such research underlines the interest in sulfonamide derivatives for their neuropharmacological effects, which could inform further studies on this compound's potential applications in this area (Hirst et al., 2006).

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide . Glyburide is a drug used to treat type 2 diabetes, and it primarily targets the ATP-sensitive potassium channels in pancreatic beta cells .

Mode of Action

Given its role as an intermediate in the synthesis of glyburide, it may share some of glyburide’s interactions with its targets . Glyburide works by closing the ATP-sensitive potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane, leading to the opening of voltage-gated calcium channels. The influx of calcium triggers the release of insulin .

Biochemical Pathways

The compound likely affects the insulin signaling pathway, given its role in the synthesis of glyburide . When glyburide induces the release of insulin, this hormone binds to its receptor on target cells, triggering a cascade of events that lead to the translocation of glucose transporters to the cell membrane and the uptake of glucose .

Pharmacokinetics

The ADME properties of the compound are not well-studied. As an intermediate in the synthesis of glyburide, it may share some of glyburide’s pharmacokinetic properties. Glyburide is well-absorbed orally, extensively metabolized in the liver, and excreted in the urine and feces .

Result of Action

If it shares glyburide’s mechanism of action, it may induce the release of insulin from pancreatic beta cells and promote the uptake of glucose in target cells .

特性

IUPAC Name |

5-chloro-2-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O4S/c1-28-17-8-5-14(21)11-18(17)30(26,27)24-15-6-3-13(4-7-15)16-12-25-19(22-16)9-10-20(23-25)29-2/h3-12,24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWPIBDZXKNPSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate](/img/structure/B2411743.png)

![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)

![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)

![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)

![6-(Bromomethyl)tricyclo[3.2.1.02,4]octane](/img/structure/B2411759.png)

![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2411765.png)